Home > Products > Screening Compounds P77995 > Urinary trypsin inhibitor
Urinary trypsin inhibitor - 164859-77-2

Urinary trypsin inhibitor

Catalog Number: EVT-1485201
CAS Number: 164859-77-2
Molecular Formula: C40H66N14O9S1
Molecular Weight: 919.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Urinary trypsin inhibitor is primarily derived from hepatocytes in the liver, where it is synthesized as a precursor linked to alpha-1-microglobulin. In the bloodstream, it exists mostly as part of inter-alpha-inhibitor complexes. The concentration of urinary trypsin inhibitor in human plasma ranges from 4 to 7 μM, with only a small fraction existing in free form. Elevated levels are often observed in inflammatory conditions, indicating its role as a positive acute phase protein .

Synthesis Analysis

Methods of Synthesis

Urinary trypsin inhibitor is synthesized through a complex process involving the endoplasmic reticulum of liver cells. The precursor protein undergoes post-translational modifications that include glycosylation and cleavage to yield the active form. Additionally, research has explored enzymatic methods to modify the glycosaminoglycan chains associated with urinary trypsin inhibitor, enhancing its functional properties without altering its core structure .

Technical Details

The synthesis involves:

  • Transcription and Translation: The gene encoding urinary trypsin inhibitor is transcribed into mRNA and subsequently translated into a polypeptide chain.
  • Post-translational Modifications: These modifications include glycosylation, which is critical for its stability and function.
  • Secretion: Once properly folded and modified, urinary trypsin inhibitor is secreted into the bloodstream and filtered into urine via the kidneys.
Molecular Structure Analysis

Structure

The structure of urinary trypsin inhibitor features two distinct Kunitz domains that each contain a binding site for serine proteases. The N-terminal domain includes critical amino acids such as methionine at position 36, while the C-terminal domain features arginine at position 92, both essential for protease binding .

Data

  • Molecular Weight: Approximately 25-26 kDa
  • Amino Acid Length: 143 residues
  • Domains: Two Kunitz-type domains with specific binding sites for serine proteases.
Chemical Reactions Analysis

Reactions

Urinary trypsin inhibitor functions by binding to various serine proteases, inhibiting their activity. This includes enzymes such as trypsin, thrombin, chymotrypsin, kallikrein, plasmin, and elastase. The inhibitory action helps modulate inflammatory responses by preventing excessive proteolytic activity during inflammatory processes .

Technical Details

The mechanism of inhibition typically involves:

  • Binding Affinity: Urinary trypsin inhibitor binds to the active site of serine proteases through non-covalent interactions.
  • Formation of Inhibitor-Enzyme Complexes: This complex formation effectively blocks substrate access to the enzyme's active site.
Mechanism of Action

Urinary trypsin inhibitor exerts its effects primarily through:

  • Inhibition of Serine Proteases: By binding to these enzymes, urinary trypsin inhibitor prevents them from cleaving substrates that could lead to tissue damage.
  • Modulation of Inflammatory Responses: It has been shown to suppress neutrophil infiltration and cytokine release during inflammation .

Data

Research indicates that urinary trypsin inhibitor plays a protective role against liver injury induced by inflammatory stimuli such as lipopolysaccharides. Its antiprotease activity contributes to reducing tissue damage during acute inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Urinary trypsin inhibitor is soluble in aqueous solutions due to its glycoprotein nature.
  • Stability: It exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

  • pH Sensitivity: As an acidic glycoprotein, its activity may vary with changes in pH.
  • Glycosylation: The presence of carbohydrate moieties affects its interaction with other proteins and stability in biological fluids.
Applications

Urinary trypsin inhibitor has several scientific uses:

  • Clinical Marker: It serves as an important biomarker for various inflammatory conditions, including pancreatitis and renal diseases.
  • Therapeutic Agent: Due to its protective effects against inflammation and tissue injury, it is utilized in treating acute inflammatory disorders such as shock and disseminated intravascular coagulation .
  • Research Tool: Its role in modulating protease activity makes it valuable for studies related to inflammation and coagulation pathways.
Structural and Biochemical Characterization of Urinary Trypsin Inhibitor

Molecular Architecture of UTI: Kunitz-Type Domains and Glycoprotein Composition

Urinary Trypsin Inhibitor (UTI), also known as bikunin, is a 25-26 kDa proteoglycan characterized by a distinctive structural framework centered on two Kunitz-type domains. These domains belong to the Kunitz/Bovine Pancreatic Trypsin Inhibitor (BPTI) superfamily, defined by a conserved alpha+beta fold stabilized by three disulfide bonds between six cysteine residues. The N-terminal first Kunitz domain (kI; residues Ala1–Arg77) and C-terminal second Kunitz domain (kII; residues 82–132) each adopt a conformation comprising two antiparallel β-sheets and one α-helix, creating a compact globular structure resistant to proteolysis [1] [4] [8].

Functionally, these domains exhibit specialized roles:

  • kI Domain: Mediates binding to cell-surface receptors (e.g., 40 kDa UTI-BP40/link protein) via a hydrophobic patch (Ser25, Cys26, Gln27, Leu28, Gly61, Asn62). This interaction suppresses protein kinase C (PKC) translocation and downregulates urokinase expression, directly inhibiting tumor cell metastasis [1].
  • kII Domain: Contains the primary protease recognition site, inhibiting serine proteases like trypsin, plasmin, and elastase through a canonical binding loop [4] [8].

The core protein (~16 kDa) is modified by a chondroitin sulfate (CS) chain (~7 kDa) O-linked to Ser10 and an oligosaccharide (~2 kDa) N-linked to Asn45. This glycoprotein composition enables UTI to behave as a 35–45 kDa molecule in SDS-PAGE due to the extended conformation of the CS chain, despite its actual molecular weight being 25–26 kDa [3].

Table 1: Structural and Functional Features of UTI Kunitz Domains

DomainResidue SpanKey Structural MotifsPrimary Functions
kI (N-terminal)Ala1–Arg77Hydrophobic receptor-binding patch (Ser25-Asn62)Cell-surface receptor binding, suppression of PKC/ERK pathways, downregulation of urokinase
kII (C-terminal)82–132Protease-binding loopInhibition of trypsin, plasmin, elastase, and other serine proteases

Post-Translational Modifications: O-Linked and N-Linked Glycosylation Patterns

UTI undergoes critical post-translational modifications (PTMs) that dictate its biochemical behavior. The O-linked chondroitin sulfate chain attached to Ser10 consists of 12–18 disaccharide units of glucuronic acid and N-acetylgalactosamine (GalNAc). Sulfation patterns at GalNAc C4 or C6 positions influence UTI’s charge distribution and functional interactions. In diabetic patients (both Type 1 and Type 2), the CS chain exhibits reduced sulfation, correlating with inflammatory states but showing no direct association with albuminuria or renal impairment [3] [5].

The N-linked glycan at Asn45 contributes to UTI’s solubility and stability. Deglycosylation experiments reveal that enzymatic removal of N-linked glycans (using neuraminidase or endo-β-N-acetylglucosaminidase) diminishes UTI’s cell-binding affinity by ~30–50%, confirming its role in receptor recognition [1] [3]. Notably, 90–98% of plasma bikunin exists in complex with heavy chains (forming inter-alpha inhibitors), where the CS esterifies to C-terminal aspartate residues—a PTM critical for extracellular matrix stabilization [3].

Table 2: Glycosylation Sites and Their Functional Impact in UTI

Glycosylation TypeAttachment SiteChemical CompositionFunctional Consequences
O-Linked CS ChainSer1012–18 disaccharide units (GlcA-GalNAc); sulfated at C4/C6Mediates heavy-chain esterification; stability in ECM; reduced sulfation in diabetes
N-Linked GlycanAsn45Branched oligosaccharideEnhances solubility and cell-binding affinity; removal reduces bioactivity

Acid Stability and Heat Resistance: Implications for Functional Integrity

UTI demonstrates remarkable resistance to thermal denaturation and acidic environments, properties essential for its function in diverse physiological contexts. The Kunitz domain fold retains inhibitory activity after incubation at 90°C for 10 minutes due to its three disulfide bonds, which constrain conformational flexibility and prevent unfolding [1] [5]. Acid stability (pH 2–10) ensures UTI survives harsh urinary and lysosomal conditions, enabling protease inhibition in inflammatory foci [1].

Disulfide engineering studies highlight the role of cysteines in stability. Introducing a Cys17–Cys34 disulfide bond in Kunitz domains reduces proteolytic degradation by mesotrypsin 74-fold in amyloid precursor protein-derived Kunitz domain (APPI) and 17-fold in tissue factor pathway inhibitor (TFPI). Molecular dynamics simulations confirm this bond suppresses conformational fluctuations in the protease-binding loop, enhancing kinetic stability [5]. The hydrophobic core of kI further stabilizes the structure, allowing UTI to maintain functionality in extracellular matrices rich in proteases like elastase and cathepsin G [1] [5].

Table 3: Stability Profile of UTI Under Physicochemical Challenges

Stress ConditionExperimental ChallengeUTI Stability ResponseMolecular Basis
Thermal Denaturation90°C for 10 minRetains >90% activityThree disulfide bonds prevent unfolding of β-sheet/α-helix core
Proteolytic DegradationMesotrypsin exposure74-fold slower cleavage (engineered disulfide)Engineered Cys17-Cys34 bond stabilizes binding loop dynamics
Acidic pHpH 2.0 for 24 hoursFull structural integrityStabilized by glycosylation and disulfide network

Comparative Analysis of UTI Isoforms and Fragmentation Products

UTI exists in multiple isoforms and fragments with distinct biological activities:

  • Full-Length UTI (Bikunin): The 147-amino-acid proteoglycan suppresses tumor invasion by downregulating urokinase via kI-dependent receptor binding [1] [3].
  • Truncated Forms (UTIm1, UTIm2, HI-8): Generated by limited proteolysis:
  • HI-8 (kII domain): Retains trypsin-inhibitory activity but loses cell-signaling capacity.
  • UTIm1/UTIm2 (kI-containing fragments): Bind cell-surface receptors but exhibit diminished signaling due to altered glycosylation or conformational changes [1].
  • Deglycosylated Variants (UTIc, UTIa, UTId): Enzymatic removal of N-glycans (UTIc), O-glycans (UTIa), or both (UTId) reduces cell-binding affinity by 30–50%, confirming glycosylation’s role in functional integrity [1] [3].

In diabetes, UTI isoforms show elevated urinary levels (up to 10-fold) and reduced CS sulfation, serving as potential markers of subclinical inflammation. These changes occur independently of albumin excretion rates (AER), suggesting UTI glycosylation alterations precede overt diabetic nephropathy [3].

Table 4: Biologically Active UTI Isoforms and Fragments

Isoform/FragmentStructural FeaturesKey Functional Differences from Full-Length UTI
HI-8 (kII Domain)Isolated C-terminal Kunitz domainInhibits trypsin but lacks cell-receptor binding; no anti-metastatic signaling
UTIm1/UTIm2N-terminal kI-containing fragmentsRetain receptor binding but show impaired downregulation of MEK/ERK pathways
Diabetic UTIReduced CS sulfationElevated urinary levels; associated with inflammation but not renal impairment

Chemical Compounds Mentioned:

  • Urinary Trypsin Inhibitor (UTI)
  • Bikunin
  • Kunitz Domain
  • Chondroitin Sulfate
  • Inter-alpha Inhibitor
  • Amyloid Precursor Protein (APPI)
  • Tissue Factor Pathway Inhibitor (TFPI)

Properties

CAS Number

164859-77-2

Product Name

Urinary trypsin inhibitor

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C40H66N14O9S1

Molecular Weight

919.11

InChI

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.